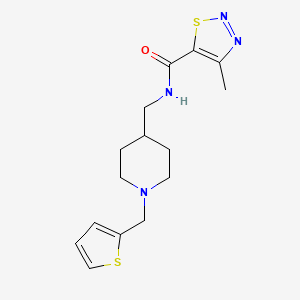

4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety linked to a piperidine scaffold. The piperidine is further modified with a thiophen-2-ylmethyl group at the nitrogen atom. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

4-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS2/c1-11-14(22-18-17-11)15(20)16-9-12-4-6-19(7-5-12)10-13-3-2-8-21-13/h2-3,8,12H,4-7,9-10H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHLJAYUYYXZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

Introduction of the Thiophene Group: The thiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the thiadiazole ring or the amide group, potentially leading to ring-opened products or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the amide group could produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide exhibit promising anticancer properties. For instance, derivatives of thiadiazoles have shown significant cytotoxicity against various cancer cell lines. A study reported that compounds with similar structures demonstrated IC50 values significantly lower than established anticancer drugs like bendamustine and chlorambucil .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-435 (melanoma) | 2.09 |

| Bendamustine | - | 60 |

| Chlorambucil | - | 52 |

This table illustrates the comparative cytotoxicity of synthesized derivatives against melanoma cell lines.

Neuropharmacological Effects

The compound's piperidine structure suggests potential applications in neuropharmacology. Piperidine derivatives are known to interact with neurotransmitter systems and have been investigated for their effects on anxiety and depression models. Research has shown that modifications in the piperidine ring can enhance binding affinity to serotonin receptors, indicating potential use as anxiolytics or antidepressants .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiadiazole derivatives and tested their efficacy against various cancer cell lines including leukemia and breast cancer. Among the tested compounds, one derivative exhibited an IC50 value of 0.275 µM against the K562 leukemia cell line, demonstrating superior potency compared to standard treatments .

Case Study 2: Neuropharmacological Investigation

In another investigation focusing on neuropharmacological applications, researchers evaluated the anxiolytic properties of piperidine-based compounds in animal models. The results indicated that certain modifications increased efficacy in reducing anxiety-like behavior compared to traditional anxiolytics .

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A : 4-methyl-N’-(3-alkyl-2r,6cdiarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazide (Paulrasu et al., 2014)

- Structural Difference : Replaces the carboxamide group with a carbohydrazide and introduces a piperidinylidene moiety.

- Activity : Exhibits antioxidant (IC₅₀ = 12–18 µM), antitumor (IC₅₀ = 8–14 µM against MCF-7 cells), and antimicrobial activity (MIC = 16–32 µg/mL against S. aureus) .

Compound B : 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (CAS 321430-09-5)

- Structural Difference : Substitutes 1,2,3-thiadiazole with a thiazole core and replaces the piperidine-thiophene group with pyridinyl and trifluoromethylphenyl substituents.

- Activity : The trifluoromethyl group improves membrane permeability, while the pyridine enhances π-π stacking in target binding .

- Key Insight : Thiazole derivatives often exhibit higher metabolic stability than thiadiazoles due to reduced ring strain and electrophilicity.

Piperidine Substituent Variations

Compound C : 1-(2-furoyl)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide (CAS 887673-28-1)

- Structural Difference : Features a furoyl group on piperidine and a phenylthio-methyl substituent on the thiadiazole.

- Activity : The furoyl group may enhance solubility, while the phenylthio moiety could contribute to redox-modulating effects .

Compound D : N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide (CAS 1217862-62-8)

- Structural Difference : Uses a 1,3,4-thiadiazole core and positions the piperidine at position 3 instead of 3.

Key Research Findings

- Thiadiazole vs. Thiazole : Thiadiazoles generally exhibit stronger electrophilic character, enhancing covalent interactions with biological targets but increasing metabolic liability .

- Piperidine Modifications : Thiophen-2-ylmethyl groups improve lipophilicity and CNS penetration compared to polar substituents like hydroxyethyl-piperazine .

- Synthetic Routes : Carboxamide coupling via EDCI/HOBt is a common strategy for similar compounds, suggesting applicability to the target molecule .

Biological Activity

4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Overview

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the piperidine and thiophene moieties enhances its pharmacological profile, potentially increasing its efficacy against specific targets such as kinases involved in tumorigenesis.

Thiadiazole derivatives are recognized for their multifaceted mechanisms of action. The primary modes of action for this compound include:

- Enzyme Inhibition : It may inhibit key enzymes such as carbonic anhydrase and histone deacetylase, which are critical in cellular processes including cell cycle regulation and apoptosis induction .

- Receptor Modulation : The compound may act as an antagonist or modulator at various receptors, influencing signaling pathways that regulate cell growth and survival .

- Cytotoxic Effects : Studies have indicated that related thiadiazole compounds can induce cytotoxicity in cancer cell lines through mechanisms such as DNA synthesis inhibition and apoptosis .

Biological Activity

Research has demonstrated that 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide exhibits significant biological activity across several domains:

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

- IC50 Values : Similar compounds within the thiadiazole class have shown IC50 values ranging from 2.54 nM to 61.36 nM against c-Met, a receptor tyrosine kinase implicated in cancer progression . This suggests that our compound may also exhibit potent anticancer properties.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

- Activity Against Gram-positive Bacteria : Thiadiazole derivatives have demonstrated effectiveness against Gram-positive bacteria, indicating potential use in treating bacterial infections.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development:

- Absorption and Distribution : The lipophilicity of thiadiazole derivatives can influence their absorption and distribution in biological systems. Enhanced lipophilicity often correlates with improved membrane permeability.

- Metabolism and Excretion : Preliminary studies suggest favorable metabolic stability, but detailed pharmacokinetic studies are necessary to confirm these findings.

Case Studies

Recent research highlights the potential of thiadiazole derivatives in clinical settings:

- Study on c-Met Inhibition :

-

Antimicrobial Efficacy :

- In a comparative study, several thiadiazole derivatives were tested against common bacterial strains. The results showed that certain substitutions on the thiadiazole ring improved antimicrobial potency significantly compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.